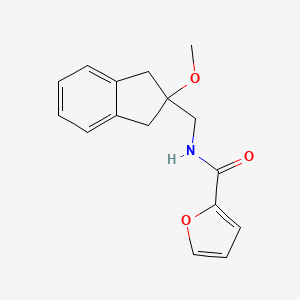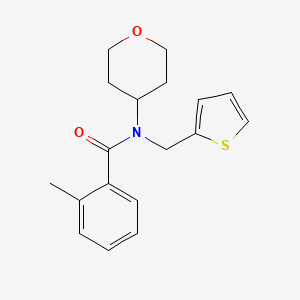
Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate, also known as Boc-Lys(2-OBn)-OH, is a chemical compound that has gained attention in the scientific community due to its potential as a building block in the synthesis of peptides and proteins.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic groups in peptides and proteins, leading to the formation of covalent bonds.
Biochemical and Physiological Effects
This compound(2-OBn)-OH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in vitro. Further studies are needed to determine its effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH is its ease of synthesis and purification. It can be synthesized in a few steps with a high yield and purity. Another advantage is its versatility in peptide and protein synthesis. This compound(2-OBn)-OH can be used to introduce lysine residues into peptides and proteins, which can be useful for studying the structure and function of these molecules.
One limitation of this compound(2-OBn)-OH is its cost. It is a relatively expensive compound compared to other building blocks used in peptide and protein synthesis. Another limitation is its potential reactivity with other molecules in the reaction mixture, which can lead to unwanted side reactions and decreased yield.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH. One direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the study of its potential as a drug delivery system. This compound(2-OBn)-OH can be used to introduce lysine residues into peptides and proteins, which can improve their solubility and bioavailability. Finally, the study of the biochemical and physiological effects of this compound(2-OBn)-OH in living organisms can provide valuable insights into its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with but-2-ynoyl chloride and methoxymethyl chloride. The reaction is carried out in the presence of triethylamine and dichloromethane as a solvent. The product is then purified using column chromatography to obtain a white solid with a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH has been used in scientific research as a building block in the synthesis of peptides and proteins. It has been shown to be an effective substrate for the solid-phase synthesis of peptides and can be used to introduce lysine residues into peptides and proteins. This compound(2-OBn)-OH has also been used in the synthesis of cyclic peptides and peptidomimetics.
Eigenschaften
IUPAC Name |
tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-6-7-13(19)17-16(12-21-5)8-10-18(11-9-16)14(20)22-15(2,3)4/h8-12H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNYNSTABPHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2932125.png)
![2-phenyl-7,8,9,10-tetrahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-6(4H)-one](/img/structure/B2932126.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2932128.png)
![1-(2-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2932132.png)

![Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2932134.png)

![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)
![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)
![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)

![9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2932146.png)
![methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2932147.png)
